molecular formula C14H17ClF3N3O B256808 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Número de catálogo B256808
Peso molecular: 335.75 g/mol
Clave InChI: ZQDIZMWRVIIVKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.

Mecanismo De Acción

BTK is a key regulator of B cell receptor signaling, which is essential for B cell development and function. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking B cell receptor signaling and other immune cell signaling pathways. This leads to the inhibition of B cell activation, proliferation, and survival, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT. In animal models, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been shown to reduce the number of B cells in the spleen and lymph nodes, as well as the levels of autoantibodies in the serum. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and lupus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is its selectivity for BTK, which reduces the potential for off-target effects. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is its low solubility, which can make it difficult to formulate for in vivo studies. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide also has a relatively short half-life in humans, which may limit its clinical efficacy.

Direcciones Futuras

There are several future directions for the research and development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide. One direction is to investigate the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, for the treatment of B cell malignancies and other diseases. Another direction is to explore the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide in animal models of other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to optimize the pharmacokinetic properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide and to improve its solubility for in vivo studies.

Métodos De Síntesis

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylpiperazine to form the intermediate, which is subsequently reacted with N-(2-hydroxyethyl)acetamide to yield N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide. The overall yield of the synthesis is around 20%.

Aplicaciones Científicas De Investigación

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell lymphoma cells. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

Propiedades

Nombre del producto

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Fórmula molecular

C14H17ClF3N3O

Peso molecular

335.75 g/mol

Nombre IUPAC

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H17ClF3N3O/c1-20-4-6-21(7-5-20)9-13(22)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,19,22)

Clave InChI

ZQDIZMWRVIIVKX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

SMILES canónico

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.